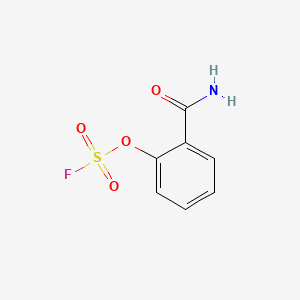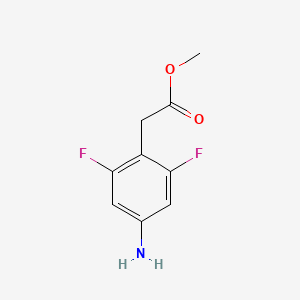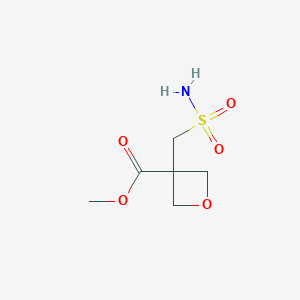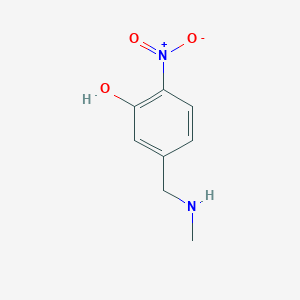
2-Carbamoylphenylfluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Carbamoylphenylfluoranesulfonate is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of both carbamoyl and fluoranesulfonate groups in its structure imparts distinct reactivity and stability, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carbamoylphenylfluoranesulfonate typically involves the reaction of 2-aminophenol with fluoranesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Carbamoylphenylfluoranesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoranesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Carbamoylphenylfluoranesulfonate has found applications in various scientific research fields, including:
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Carbamoylphenylfluoranesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoranesulfonate group can form strong interactions with these targets, leading to changes in their activity or function. Additionally, the carbamoyl group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
2-Carbamoylphenylsulfonate: Lacks the fluorine atom, resulting in different reactivity and stability.
2-Fluorophenylsulfonate: Lacks the carbamoyl group, affecting its ability to form hydrogen bonds and other interactions.
2-Carbamoylphenylfluorane: Lacks the sulfonate group, leading to different solubility and reactivity.
Uniqueness
2-Carbamoylphenylfluoranesulfonate stands out due to the presence of both carbamoyl and fluoranesulfonate groups, which impart unique chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C7H6FNO4S |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
1-carbamoyl-2-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C7H6FNO4S/c8-14(11,12)13-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) |
InChI Key |
KRLYXFGJHNCOTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B13526504.png)



![1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene](/img/structure/B13526526.png)





![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid](/img/structure/B13526561.png)


